![molecular formula C8H14N4 B1459167 2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine CAS No. 1432792-62-5](/img/structure/B1459167.png)
2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine
Übersicht
Beschreibung
The compound “2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine” is a derivative of 1,2,3-triazole . Triazoles are nitrogen-containing heterocyclic compounds that have received a great deal of attention in academics and industry . They have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Synthesis Analysis
The synthesis of 1,2,3-triazoles has been a subject of extensive research . The synthetic methodologies for the preparation of this important scaffold can be broadly divided into four categories . A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium .Chemical Reactions Analysis
Triazoles are known to undergo a variety of chemical reactions. For instance, they can participate in the azide-acetylene cycloaddition . They can also undergo Suzuki–Miyaura cross-coupling reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The synthesis of derivatives containing the piperidine ring, such as "5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives," has shown strong antimicrobial activity. A structure–activity relationship study highlighted the antimicrobial effects of these compounds (Krolenko, Vlasov, & Zhuravel, 2016).
- A novel series of 1,2,4-triazines with 1,2,3-triazole and piperidine rings were synthesized, showing significant in vitro antifungal activity against several strains, including Candida albicans and Aspergillus niger. The study developed a structure-activity relationship (SAR) for these compounds (Sangshetti & Shinde, 2010).
- The structural and theoretical analysis of two biologically active derivatives of 1,2,4 triazoles, including "1-((3-(4-fluoro-3-phenoxyphenyl)-5-(methylthio)-1H-1,2,4-triazol-1-yl)methyl)piperidine," was performed. The study emphasized the role of various intermolecular interactions in molecular packing, evaluated through computational procedures (Shukla, Mohan, Vishalakshi, & Chopra, 2017).
Antimicrobial Activities
- A range of compounds featuring the piperidine ring demonstrated significant antimicrobial activities. These activities were attributed to the structural features of the compounds, including the presence of the 1,2,4-triazole and 1,2,3-triazole moieties. The studies conducted provided insights into the potential use of these derivatives as antimicrobial agents, showcasing the importance of the piperidine and triazole structures in developing new therapeutic agents (Dalloul et al., 2017).
Biological Activity and Molecular Docking
- Another research focused on the synthesis and evaluation of antimicrobial activity, and molecular modeling of novel 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles. These compounds showed significant antibacterial and moderate antifungal activity, with further analysis through docking studies to understand the interactions with bacterial and fungal targets (Vankadari et al., 2013).
Wirkmechanismus
Target of Action
Compounds with a similar 1h-1,2,3-triazole structure have been found to inhibit the carbonic anhydrase-ii enzyme . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.
Mode of Action
It’s known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This binding can inhibit the enzyme’s activity, leading to changes in biochemical processes.
Biochemical Pathways
The inhibition of carbonic anhydrase-ii can disrupt the conversion of carbon dioxide and water to bicarbonate and protons, affecting processes like respiration and ph regulation .
Result of Action
The inhibition of carbonic anhydrase-ii can lead to a decrease in the production of bicarbonate and protons, potentially affecting cellular ph and various biochemical processes .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, it has been observed to stabilize copper ions (Cu+ and Cu2+) in reaction environments, enhancing their catalytic effects in azide-acetylene cycloaddition reactions . This stabilization is crucial for maintaining the catalytic cycle of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as “click chemistry.” The compound’s ability to stabilize copper ions without requiring an inert atmosphere or anhydrous conditions makes it a valuable ligand in biochemical applications .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been studied extensively. This compound has shown cytotoxic activity against several cancer cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells . It influences cell function by inducing apoptosis, inhibiting tubulin polymerization, and causing cell cycle arrest at the sub-G1 and G2/M phases . Additionally, it affects cell signaling pathways and gene expression, contributing to its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the colchicine binding site of tubulin, inhibiting tubulin polymerization and disrupting microtubule dynamics . This disruption leads to cell cycle arrest and apoptosis in cancer cells. The compound’s interaction with copper ions also enhances its catalytic activity in click chemistry reactions, further demonstrating its versatility in biochemical applications .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time have been studied in laboratory settings. The compound is stable under standard storage conditions, with a melting point of 132-143°C and a density of 1.27±0.1 g/cm³ . Long-term studies have shown that it maintains its biochemical activity without significant degradation, making it suitable for extended use in in vitro and in vivo experiments .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that at lower dosages, the compound exhibits significant anticancer activity without causing adverse effects . At higher dosages, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound’s metabolic pathways include oxidation, reduction, and conjugation reactions, which are essential for its detoxification and excretion . These pathways also influence the compound’s pharmacokinetics and bioavailability.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to accumulate in cancer cells, where it exerts its cytotoxic effects . Its distribution is influenced by factors such as tissue perfusion, cellular uptake, and binding affinity to target proteins . These factors determine the compound’s localization and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . It may also undergo post-translational modifications that direct it to specific cellular compartments or organelles, enhancing its biochemical activity . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Eigenschaften
IUPAC Name |
2-(triazol-1-ylmethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-2-4-9-8(3-1)7-12-6-5-10-11-12/h5-6,8-9H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYVPLKUHYMUJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2C=CN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[(2,4-difluorophenyl)sulfanyl]-2-fluoroacetate](/img/structure/B1459084.png)
![methyl (2S)-3-[4-(dimethylamino)phenyl]-2-acetamidopropanoate](/img/structure/B1459085.png)
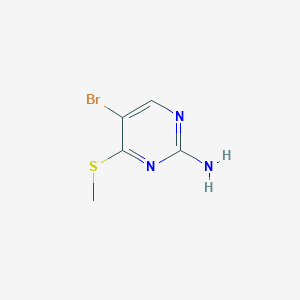
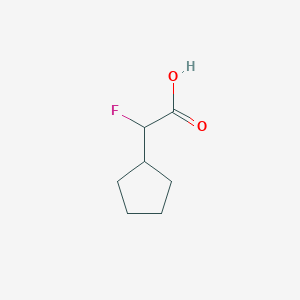
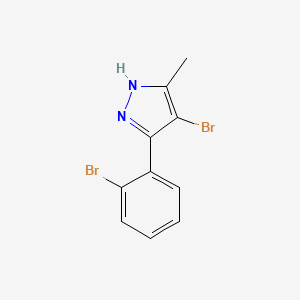
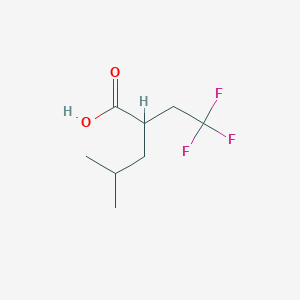
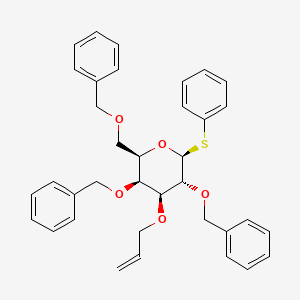
![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-ol](/img/structure/B1459094.png)
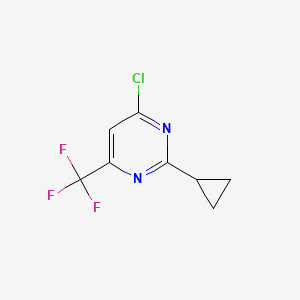

![Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetate](/img/structure/B1459102.png)
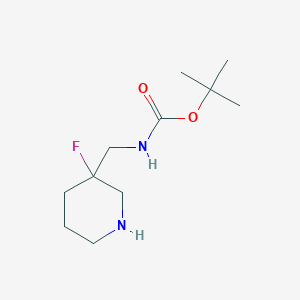
![6-(4-((5-amino-5-oxopentyl)amino)phenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1459104.png)
![2-(Furan-2-yl)-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B1459106.png)
